7-Oxocholest-5-en-3-yl acetate
Overview
Description
7-Oxocholest-5-en-3-yl acetate is a chemical compound with the molecular formula C29H46O3 It is a derivative of cholesterol and is characterized by the presence of an oxo group at the 7th position and an acetate group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxocholest-5-en-3-yl acetate typically involves the oxidation of cholesterol derivatives. One common method includes the use of oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) to introduce the oxo group at the 7th position. The acetylation of the hydroxyl group at the 3rd position is usually achieved using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation and acetylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography could be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
7-Oxocholest-5-en-3-yl acetate can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group.
Substitution: The acetate group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Acetic anhydride, pyridine
Major Products Formed
Oxidation: More oxidized cholesterol derivatives
Reduction: Cholest-5-en-3β,7β-diol
Substitution: Various ester derivatives depending on the substituent used
Scientific Research Applications
7-Oxocholest-5-en-3-yl acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its role in cellular processes and its potential effects on cell membranes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 7-Oxocholest-5-en-3-yl acetate involves its interaction with cellular components, particularly cell membranes. The oxo and acetate groups can influence the fluidity and permeability of the membrane, affecting various cellular processes. Additionally, this compound may interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cholesteryl acetate: Similar structure but lacks the oxo group at the 7th position.
7-Ketocholesterol: Contains an oxo group at the 7th position but lacks the acetate group at the 3rd position.
Cholesteryl oleate: An ester of cholesterol with oleic acid instead of acetic acid.
Uniqueness
7-Oxocholest-5-en-3-yl acetate is unique due to the presence of both the oxo group at the 7th position and the acetate group at the 3rd position. This dual functionalization imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O3/c1-18(2)8-7-9-19(3)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(32-20(4)30)16-21(28)17-26(27)31/h17-19,22-25,27H,7-16H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBSWZWCNKVWLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)OC(=O)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30991937 | |
Record name | 7-Oxocholest-5-en-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30991937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71496-99-6 | |
Record name | NSC147728 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147728 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Oxocholest-5-en-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30991937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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